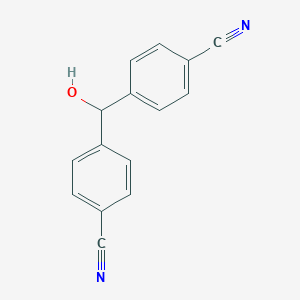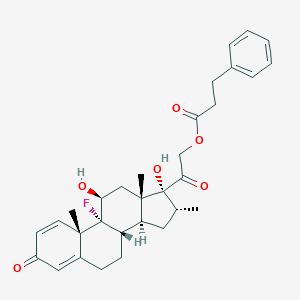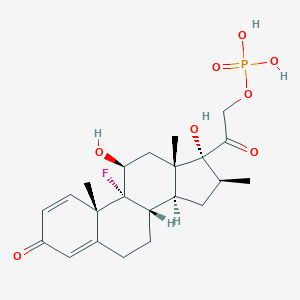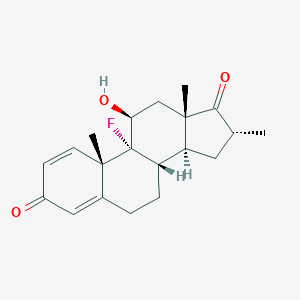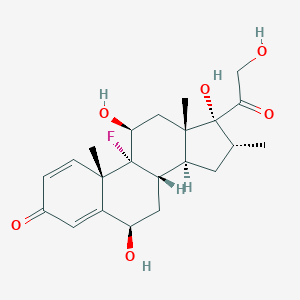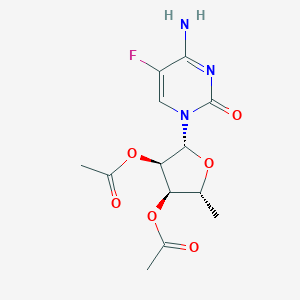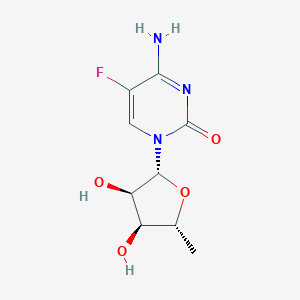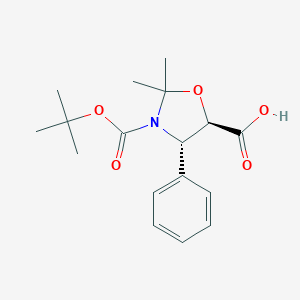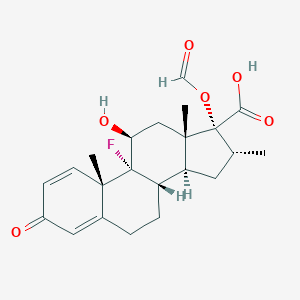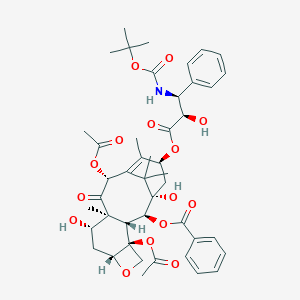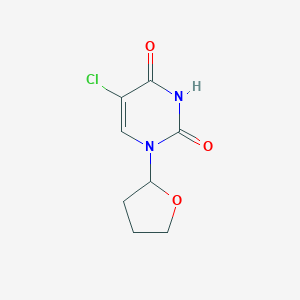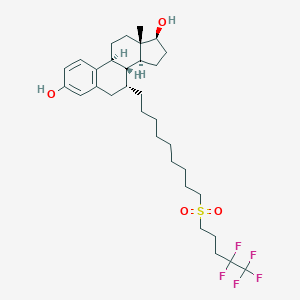![molecular formula C29H42N6O3 B193578 Cabergoline specified impurity [EP] CAS No. 126554-50-5](/img/structure/B193578.png)
Cabergoline specified impurity [EP]
Übersicht
Beschreibung
Cabergoline specified impurity [EP] is a compound related to cabergoline, an ergot derivative and a potent dopamine receptor agonist. Cabergoline is primarily used to treat hyperprolactinemic disorders and Parkinson’s disease. The specified impurities of cabergoline, as defined by the European Pharmacopoeia (EP), are critical for ensuring the quality and safety of the pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cabergoline specified impurities involves multiple steps, starting from ergocryptine. The process includes oxidation reactions using activated dimethyl sulfoxide (DMSO) and Pinnick oxidation sequences to form aldehydes and carboxylic acids . The impurities are synthesized through different approaches, varying in length and stereochemical outcomes .
Industrial Production Methods
In industrial settings, the production of cabergoline and its impurities involves optimizing reaction conditions to achieve high yields and purity. The use of non-toxic reagents and functionalization of the carboxamide side chain are common strategies to avoid hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
Cabergoline specified impurities undergo various chemical reactions, including:
Reduction: Reduction of specific functional groups to achieve desired stereochemistry.
Substitution: Functionalization of the carboxamide side chain to introduce different substituents.
Common Reagents and Conditions
Activated DMSO: Used for oxidation reactions.
Pinnick Oxidation: A sequence used to convert aldehydes to carboxylic acids.
Non-toxic Reagents: Preferred in industrial synthesis to ensure safety and environmental compliance.
Major Products Formed
The major products formed from these reactions include various stereoisomers and functionalized derivatives of cabergoline, which are used as analytical standards in the manufacturing process .
Wissenschaftliche Forschungsanwendungen
Cabergoline specified impurities have several scientific research applications:
Pharmaceutical Research: Used as reference standards for quality control, method validation, and stability studies.
Analytical Chemistry: Employed in the identification and quantification of impurities in cabergoline formulations.
Biological Studies: Investigated for their pharmacological properties and potential effects on biological systems.
Industrial Applications: Utilized in the development of new synthetic routes and optimization of manufacturing processes.
Wirkmechanismus
The mechanism of action of cabergoline specified impurities is closely related to that of cabergoline. Cabergoline acts as a dopamine receptor agonist, primarily targeting dopamine D2 receptors. This interaction inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels and blocking inositol triphosphate (IP3)-dependent calcium release from intracellular stores . This mechanism is crucial for its therapeutic effects in treating hyperprolactinemic disorders and Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cabergoline EP Impurity A: (6aR,9R,10aR)-7-(prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylic acid.
Cabergoline EP Impurity B: (6aR,9R,10aR)-N9-[3-(dimethylamino)propyl]-N4-ethyl-7-(prop-2-enyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide.
Cabergoline EP Impurity C: (6aR,9R,10aR)-N9-[3-(dimethylamino)propyl]-N4-ethyl-N9-(ethyl-carbamoyl)-7-(prop-2-enyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide.
Uniqueness
Cabergoline specified impurity [EP] is unique due to its specific stereochemistry and functional groups, which are critical for its role as an analytical standard. Its synthesis and characterization are essential for ensuring the quality and safety of cabergoline as a pharmaceutical product .
Eigenschaften
IUPAC Name |
(6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAGYQBVKIBCGP-GZGNHOFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155212 | |
| Record name | Cabergoline related compound C [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126554-50-5 | |
| Record name | Cabergoline related compound C [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126554505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabergoline related compound C [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERGOLINE-1,8-DICARBOXAMIDE, N8-(3-(DIMETHYLAMINO)PROPYL)-N1-ETHYL-N8-((ETHYLAMINO)CARBONYL)-6-(2-PROPENYL)-, (8.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8SL691O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


